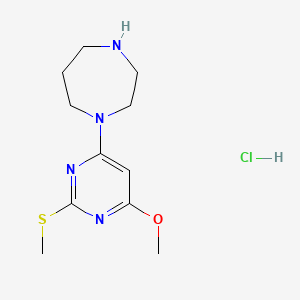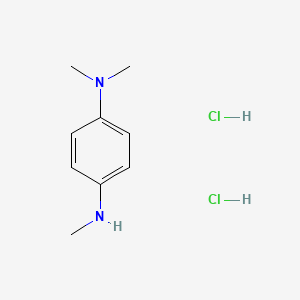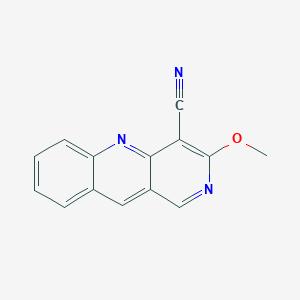
2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine is a chemical compound with the CAS Number: 1857967-70-4 . It has a molecular weight of 307.02 . The IUPAC name for this compound is 2-bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C7H4BrF5N2O/c8-4-1-15-5(2-14-4)16-3-6(9,10)7(11,12)13/h1-2H,3H2 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Corrosion Inhibition
A significant application of pyrazine derivatives, including compounds related to 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine, is in the field of corrosion inhibition. These compounds have been investigated for their potential to protect metal surfaces against corrosion. Through computational chemistry methods, including density functional theory (DFT) and molecular dynamics (MD) simulations, derivatives like 2-aminopyrazine and 2-amino-5-bromopyrazine have been explored for their efficacy as corrosion inhibitors. These studies have highlighted the promise of pyrazine derivatives in enhancing corrosion resistance, suggesting that modifications such as the addition of a pentafluoropropoxy group could further influence their inhibitory properties (Saha et al., 2016).
Antiviral Activity
Another intriguing application of pyrazine derivatives is in antiviral therapy. For instance, the compound 2,3-dihydroxy-6-bromo-pyrazino-[2,3-beta]-pyrazine has shown in vitro antiviral activity against a range of viruses, including measles, NDV, some influenza viruses, herpes simplex and zoster, infectious canine hepatitis, and vaccinia viruses. This highlights the potential of pyrazine derivatives, including those with specific functional groups such as 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy), to serve as bases for developing new antiviral drugs (Verini et al., 1975).
Material Science and Optoelectronics
Pyrazine derivatives also find applications in material science and optoelectronics. For example, derivatives have been utilized in the synthesis of compounds demonstrating uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Such applications point towards the versatility of pyrazine derivatives, including those modified with groups like 2-Bromo-5-(2,2,3,3,3-pentafluoropropoxy), in developing materials with specific biological or physical properties (Sablayrolles et al., 1984).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-bromo-5-(2,2,3,3,3-pentafluoropropoxy)pyrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF5N2O/c8-4-1-15-5(2-14-4)16-3-6(9,10)7(11,12)13/h1-2H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQOYYBNUZJUVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)OCC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF5N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Methylphenyl)-4-[3-(trifluoromethyl)phenoxy]thieno[2,3-d]pyrimidine](/img/structure/B2594542.png)

![N-(5-chloro-2-methylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2594545.png)
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2594546.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,3-diphenylpropanamide](/img/structure/B2594548.png)
![Ethyl 4-(2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2594549.png)


![2-[3-[(2,6-Difluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2594553.png)
![N-cyclopentyl-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2594555.png)

![1-(4-fluorophenyl)-6-methoxy-4-oxo-N-[(oxolan-2-yl)methyl]-1,4-dihydropyridazine-3-carboxamide](/img/structure/B2594562.png)
